2-Propenoic acid, 2-phenylethyl ester

描述

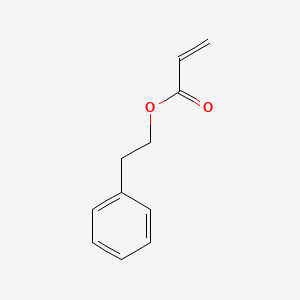

Structure

2D Structure

属性

IUPAC Name |

2-phenylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSGLFKWHYAKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34558-43-5 | |

| Record name | Poly(2-phenylethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34558-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063061 | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-36-7 | |

| Record name | 2-Phenylethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UAY7Q7GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propenoic Acid, 2 Phenylethyl Ester

Conventional Chemical Synthesis Routes

The primary conventional method for synthesizing phenethyl acrylate (B77674) is through the esterification of phenethyl alcohol with acrylic acid or its derivatives. google.com

Esterification Reactions and Optimization Strategies

Direct esterification involves the reaction of phenethyl alcohol with acrylic acid, typically in the presence of an acid catalyst. google.com A significant challenge in this equilibrium-driven reaction is the removal of water, a byproduct, to favor the formation of the ester. Azeotropic distillation, often using solvents like toluene, is a common strategy to eliminate water and enhance the product yield. google.com

Optimization of the reaction can also be achieved by adjusting the molar ratio of the reactants. Using an excess of acrylic acid can drive the reaction towards completion. google.com However, this approach may necessitate additional purification steps to remove unreacted acid and potential byproducts. Another laboratory-scale method involves the use of coupling reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) in a solvent such as dry tetrahydrofuran (B95107) to facilitate the ester bond formation at room temperature.

A patented method describes a process where acrylic acid, phenethyl alcohol, a polymerization inhibitor, and a catalyst are reacted at 90-120°C. The resulting mixture is then distilled under a vacuum and washed with an alkaline solution to isolate the phenethyl acrylate. google.com

Catalyst Systems and Reaction Condition Influence

A range of catalysts can be utilized for the synthesis of phenethyl acrylate. While strong mineral acids like sulfuric acid are effective, they present challenges related to corrosivity (B1173158) and separation. google.com A patent highlights the use of catalysts such as p-toluenesulfonic acid, phosphotungstic acid, and methanesulfonic acid as viable alternatives. google.com The reaction is typically conducted at temperatures between 90°C and 120°C for a duration of 3 to 8 hours. google.com The presence of a polymerization inhibitor, such as hydroquinone (B1673460) or p-tert-butyl catechol, is also crucial to prevent the unwanted polymerization of acrylic acid. google.com

| Method | Reactants | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Direct Esterification | Phenethyl alcohol, Acrylic acid | Sulfuric acid, p-toluenesulfonic acid | 90-120°C, 3-8 hours, azeotropic water removal | google.com |

| Coupling Reagent Method | Phenethyl alcohol, Acrylic acid | Triphenylphosphine/DIAD | Room temperature, 48 hours, dry THF |

Advanced Biocatalytic Synthesis Approaches

Biocatalytic methods offer a greener alternative to conventional synthesis, employing enzymes as catalysts to achieve high selectivity under milder conditions. cosmeticsandtoiletries.com

Enzymatic Esterification and Transesterification

The enzymatic synthesis of phenethyl acrylate can be performed through direct esterification of phenethyl alcohol and acrylic acid or via transesterification, where an acrylate ester serves as the acyl donor. colab.ws Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently used for this purpose due to their stability and efficacy in non-aqueous environments. researchgate.netrsc.org These enzymatic reactions are noted for minimizing byproducts and reducing energy consumption due to the mild conditions required. cosmeticsandtoiletries.com

Research into the enzymatic synthesis of similar esters, like caffeic acid phenethyl ester (CAPE), has shown that the choice of solvent is critical, with less polar solvents like isooctane (B107328) providing better yields as polar solvents can denature the enzyme. nih.gov

Biocatalyst Immobilization and Reactor Design (e.g., Packed-Bed Reactors)

To enhance the economic viability and stability of the enzymatic process, the lipase is often immobilized on a solid support, such as an acrylic resin. rsc.orgnih.gov This allows for easy separation of the catalyst from the reaction mixture and enables its reuse. nih.gov

Packed-bed reactors (PBRs) are highly suitable for continuous production using immobilized enzymes. nih.gov In this setup, the immobilized biocatalyst is packed into a column through which the reactants are continuously passed. rsc.orgresearchgate.net This design facilitates high productivity and simplified product recovery. A study on the synthesis of other acrylates using a miniaturized, continuous-flow packed-bed reactor with immobilized CALB demonstrated successful conversion. rsc.orgresearchgate.net

Green Chemistry Principles and Solvent-Free Systems in Biocatalysis

Biocatalysis aligns with the principles of green chemistry by utilizing biodegradable catalysts and operating under mild conditions. cosmeticsandtoiletries.com A key advancement in this area is the development of solvent-free systems, where the reactants themselves serve as the reaction medium. cosmeticsandtoiletries.comresearchgate.net This approach eliminates the need for organic solvents, thereby reducing environmental impact and simplifying the purification process. cosmeticsandtoiletries.com

Solvent-free biocatalytic production of cosmetic esters has been shown to save significant amounts of organic solvent per kilogram of product. cosmeticsandtoiletries.com The reaction is driven to completion by removing volatile byproducts like water or a low-molecular-weight alcohol, which can be achieved through evaporation or by purging with an inert gas. cosmeticsandtoiletries.com The successful application of solvent-free systems has been demonstrated for various acrylate derivatives using immobilized lipases. researchgate.net

| Method | Biocatalyst | Key Features | Reactor Type | Reference |

|---|---|---|---|---|

| Enzymatic Esterification/Transesterification | Lipase (e.g., CALB) | High selectivity, mild conditions | Batch or Continuous | colab.wsresearchgate.net |

| Immobilized Biocatalysis | Immobilized Lipase (e.g., on acrylic resin) | Catalyst reusability, enhanced stability | Packed-Bed Reactor | rsc.orgnih.govnih.gov |

| Solvent-Free Synthesis | Immobilized Lipase | Environmentally friendly, reduced waste, higher volumetric production | Batch or Continuous | cosmeticsandtoiletries.comresearchgate.net |

Polymerization Mechanisms and Kinetics of 2 Propenoic Acid, 2 Phenylethyl Ester

The polymerization of phenethyl acrylate (B77674) can be achieved through various radical-based methodologies, each with distinct characteristics regarding reaction control, polymer architecture, and kinetic profiles.

Free Radical Homopolymerization

Conventional free radical polymerization (FRP) is a fundamental method for synthesizing polymers from vinyl monomers like phenethyl acrylate. The process is characterized by a chain reaction mechanism that consists of three primary stages: initiation, propagation, and termination. acs.org

Initiation: This first step involves the generation of free radicals from an initiator molecule. Initiators are compounds that can decompose under thermal or photochemical influence to produce active radical species. These radicals then react with a monomer molecule, creating a new, larger radical and initiating the polymer chain.

Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This process repeats rapidly, leading to the swift growth of the polymer chain. The rate of propagation is a critical factor determining the final molecular weight of the polymer. acs.org

Termination: The growth of a polymer chain ceases through termination reactions. This typically occurs when two growing radical chains react with each other. There are two main pathways for this bimolecular termination: combination, where the two radicals form a single covalent bond to create one long polymer chain, and disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two separate polymer chains (one with a saturated end and one with an unsaturated end). acs.orgradtech.org Radical-radical recombination is a favored and generally irreversible termination pathway on the timescale of most curing reactions. radtech.org

Influence of Initiator Systems and Reaction Parameters

The course of free radical polymerization is highly sensitive to the choice of initiator and the specific reaction conditions. The concentration of the initiator directly influences the rate of initiation; higher concentrations lead to a greater number of growing chains and, consequently, can result in shorter polymer chains due to a higher probability of premature termination. tue.nl

Temperature is another critical parameter. While most FRP reactions require an initiator, studies have shown that for some alkyl acrylates, molecular oxygen can act as a catalyst for polymerization at high temperatures (above 140°C) even without a conventional initiator. westlake.edu.cn In this process, a diradical intermediate is formed between oxygen and a monomer, which then reacts with another monomer before the oxygen dissociates, allowing polymerization to proceed. westlake.edu.cn This highlights that even substances typically considered inhibitors can play a role in initiation under specific conditions. westlake.edu.cn

Electron-Beam (EB) Initiated Polymerization Kinetics and Radical Formation

Electron-beam (EB) curing is a method of initiating polymerization that does not require a chemical initiator. tue.nlradtech.org High-energy electrons directly impinge on the monomer, in this case, phenethyl acrylate, causing the breaking of chemical bonds and the formation of free radicals. radtech.org This direct generation of radicals initiates the polymerization process. radtech.org

Research comparing EB-initiated polymerization with ultraviolet (UV) initiated polymerization of phenethyl acrylate (PEA) reveals significant differences in kinetics and final polymer properties. While UV initiation results in faster reactions and higher final monomer conversion, EB initiation tends to produce a polymer network with a higher gel fraction. nsf.gov The gel fraction is indicative of the degree of crosslinking within the polymer. nsf.gov In monofunctional monomers like PEA, crosslinking during polymerization is often the result of chain transfer events. nsf.gov The higher energy associated with EB systems can lead to a more diverse range of secondary radical reactions, contributing to this increased crosslinking. nsf.gov

| Initiation Method | Relative Conversion | Key Outcome |

|---|---|---|

| UV Initiation | Higher (1.5 to 2 times that of EB) | Faster reaction rate, higher final monomer conversion. nsf.gov |

| Electron-Beam (EB) Initiation | Lower | Higher degree of crosslinking (gel fraction). nsf.gov |

Controlled/Living Radical Polymerization (CRP/LRP) of 2-Propenoic acid, 2-phenylethyl ester

To overcome the limitations of conventional FRP, such as poor control over molecular weight and polymer architecture, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods are based on establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species, which can be reversibly activated. nih.gov

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method. It typically employs a transition metal complex (commonly copper) as a catalyst. nih.govcmu.edu The fundamental principle involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. The lower oxidation state metal complex (e.g., Cu(I)) activates a dormant chain (an alkyl halide) to generate a propagating radical and the higher oxidation state metal complex (e.g., Cu(II)-halide). This Cu(II) species can then deactivate the propagating radical, reforming the dormant chain and the Cu(I) activator. nih.gov This reversible activation-deactivation cycle keeps the concentration of active radicals low, suppressing termination reactions and allowing for controlled chain growth. nih.gov

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is an advanced form of copper-mediated ATRP that enables very fast polymerization of a wide range of monomers, including phenethyl acrylate, at ambient temperatures. researchgate.netcmu.edu A key feature of SET-LRP is the use of copper(0) (Cu(0)) as the primary activator and supplemental reducing agent. researchgate.netcmu.edu

The proposed mechanism involves the disproportionation of copper(I) (Cu(I)) species, which may be generated in situ, into highly reactive "nascent" Cu(0) atoms or nanoparticles and copper(II) (Cu(II)) species. researchgate.netcmu.edu The Cu(0) species activate the initiator and dormant polymer chains via an outer-sphere single-electron transfer mechanism, generating radicals. The Cu(II) species act as the deactivator. researchgate.netcmu.edu This process has been successfully applied to the synthesis of optically active poly(phenylethyl acrylate). researchgate.net Research demonstrates that the Cu(0) wire-catalyzed SET-LRP of phenethyl acrylate exhibits first-order kinetics, indicating a constant concentration of active species, and provides excellent control over the polymer's molecular weight and low polydispersity. researchgate.net

| Target Degree of Polymerization (DP) | Monomer | Key Findings |

|---|---|---|

| 100 to 400 | S-phenylethyl acrylate | First-order kinetics observed. researchgate.net |

| 100 to 400 | R-phenylethyl acrylate | Rapid polymerization rate with excellent control over molecular weight and polydispersity. researchgate.net |

This SET-LRP methodology is noted for its versatility and robustness, facilitating the creation of well-defined homopolymers and block copolymers with high retention of chain-end functionality. researchgate.net

Photoinduced Copper-Mediated Polymerization

Photoinduced Copper-Mediated Polymerization (photoCMP) has emerged as a powerful technique for the synthesis of well-defined polyacrylates. This method utilizes light to drive the reduction of a Cu(II) deactivator complex to a Cu(I) activator complex, which then activates a dormant polymer chain to initiate or propagate polymerization. The process offers excellent temporal control, as the polymerization can be started and stopped by switching a light source on and off.

Key features of photoCMP for acrylate polymerization include:

Rapid Polymerization: Reactions can proceed to high monomer conversion in short periods, often within minutes.

High Livingness: The technique maintains a high degree of chain-end functionality, allowing for the synthesis of block copolymers through sequential monomer addition.

Greener Solvents: Successful polymerizations have been demonstrated in greener solvent systems, such as water-ethanol mixtures, in addition to commonly used organic solvents like dimethyl sulfoxide (B87167) (DMSO).

For acrylates, the catalytic system typically comprises a copper(II) halide (e.g., CuBr₂) and a ligand, which are photoreduced in the presence of a photoinitiator or via direct irradiation to generate the active Cu(I) species.

Initiator and Ligand System Design for Control

The level of control in copper-mediated polymerizations is critically dependent on the design of the initiator and the ligand system. The goal is to establish a rapid equilibrium between a small number of active, propagating radicals and a large pool of dormant species.

Initiators: Efficient initiators must have a carbon-halogen bond that is readily cleaved by the Cu(I) complex to form a radical capable of initiating polymerization. For the initiation to be faster than or at least comparable to propagation, the initiator's structure is key.

Ligands: The ligand's role is to solubilize the copper salt and, crucially, to tune the redox potential of the Cu(I)/Cu(II) couple, thereby controlling the position of the atom transfer equilibrium. For acrylate polymerizations, nitrogen-based ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are commonly employed. In Single Electron Transfer-Living Radical Polymerization (SET-LRP), another copper-mediated technique, a mixed-ligand system of tris(2-aminoethyl)amine (B1216632) (TREN) and tris(2-dimethylaminoethyl)amine (Me₆-TREN) has been shown to be highly efficient for acrylate polymerization, enhancing the rate and molecular weight control.

Dual catalytic systems, combining a copper catalyst with a photoredox catalyst like zinc(II) tetraphenylporphine,

Copolymerization Strategies Involving this compound

Statistical Copolymerization and Monomer Reactivity Ratios

Statistical copolymerization is a process where two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. The composition and properties of the resulting copolymer are heavily dependent on the reactivity ratios of the comonomers. These ratios, denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer.

In the case of 2-phenylethyl acrylate (PEA), its copolymerization with various other monomers has been investigated to tailor the properties of the final material. For instance, the free radical polymerization of PEA with 2-phenylethyl methacrylate (B99206) (PEMA) in solution has been studied to determine their reactivity ratios. The composition of the resulting copolymers can be determined using techniques such as 1H-NMR analysis. rsc.org

The reactivity ratios are typically calculated using methods like the Fineman-Ross or Kelen-Tüdos methods. rsc.org For the copolymerization of PEA (M1) and PEMA (M2), the reactivity ratios were estimated to be r1 = 0.280 and r2 = 2.085 using the Kelen-Tüdos method. rsc.org These values indicate that the PEMA radical is more reactive towards its own monomer than towards PEA, and the PEA radical is less reactive towards its own monomer than towards PEMA. This suggests that PEMA is more reactive in this copolymerization system, leading to copolymers with a higher incorporation of PEMA units. rsc.org

Similarly, the copolymerization of 2-phenoxy-2-phenylethyl acrylate (PPEA) with 2-phenylethyl acrylate (PEA) has been explored through free radical polymerization. The estimation of their monomer reactivity ratios allows for the prediction of the copolymer structure, including the dyad monomer sequence fractions and the mean sequence length. cmu.edu

The table below summarizes the monomer reactivity ratios for the copolymerization of 2-phenylethyl acrylate (PEA) with 2-phenylethyl methacrylate (PEMA).

Monomer Reactivity Ratios for PEA (M1) and PEMA (M2) Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

|---|---|---|---|---|

| 2-Phenylethyl acrylate (PEA) | 2-Phenylethyl methacrylate (PEMA) | 0.280 | 2.085 | Kelen-Tudos |

Data sourced from a study on the synthesis and characterization of PEA/PEMA copolymers. rsc.org

Block Copolymer Synthesis (e.g., Poly(2-phenylethyl acrylate)-b-Poly(methacrylate))

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) that are covalently linked together. The synthesis of block copolymers containing a poly(2-phenylethyl acrylate) (PPEA) block offers a pathway to materials with combined properties from each block, such as self-assembly into ordered nanostructures.

One effective method for synthesizing such block copolymers is through controlled/living polymerization techniques, such as single electron transfer-living radical polymerization (SET-LRP). This method allows for excellent control over the polymer's molecular weight, a narrow molecular weight distribution (polydispersity), and the preservation of chain-end functionality. nih.gov

The synthesis of a poly(2-phenylethyl acrylate)-b-poly(methacrylate) block copolymer can be achieved through sequential monomer addition. First, 2-phenylethyl acrylate is polymerized via a controlled radical polymerization technique. The living nature of this polymerization allows for the subsequent addition and polymerization of a second monomer, such as a methacrylate, to the end of the living PPEA chains. This in-situ chain extension results in the formation of a well-defined diblock copolymer. nih.gov

While specific examples detailing the synthesis of poly(2-phenylethyl acrylate)-b-poly(methacrylate) are not extensively documented in the reviewed literature, the principles of block copolymer synthesis are well-established. For instance, the synthesis of amphiphilic diblock copolymers like poly(methyl methacrylate)-b-poly(acrylic acid) (PMMA-b-PAA) has been demonstrated using methods like the 1,1-diphenylethene (DPE) method. mdpi.com This involves the initial polymerization of methyl methacrylate to form a PMMA precursor, which then initiates the polymerization of a second monomer. A similar strategy could be employed for the synthesis of PPEA-containing block copolymers.

The general steps for synthesizing a poly(2-phenylethyl acrylate)-b-poly(methacrylate) block copolymer via a living polymerization technique would be:

Synthesis of the first block: Polymerization of 2-phenylethyl acrylate using a suitable initiator and catalyst system under controlled conditions to produce living poly(2-phenylethyl acrylate) chains.

Chain extension: Introduction of a methacrylate monomer (e.g., methyl methacrylate) to the living PPEA chains, initiating the growth of the second block.

Termination/Quenching: The polymerization is terminated once the desired block length is achieved.

The resulting block copolymer would exhibit properties derived from both the hydrophobic, high refractive index PPEA block and the properties of the specific poly(methacrylate) block chosen.

Graft Copolymer Synthesis

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. The synthesis of graft copolymers involving poly(2-phenylethyl acrylate) can be achieved through three primary methods: "grafting-from," "grafting-through," and "grafting-to."

Grafting-from: In this approach, a polymer backbone is first functionalized with initiating sites. Subsequently, a monomer, such as 2-phenylethyl acrylate, is polymerized from these sites, growing the graft chains directly from the backbone. This method allows for high grafting density and control over the length of the grafted chains. Techniques like atom transfer radical polymerization (ATRP) are commonly employed for this purpose. For example, a backbone polymer could be modified to contain ATRP initiators, which would then be used to polymerize 2-phenylethyl acrylate. nih.gov

Grafting-through: This method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). A poly(2-phenylethyl acrylate) macromonomer, with a reactive group like a methacrylate at one end, could be synthesized first. This macromonomer is then copolymerized with another monomer to form a polymer backbone with PPEA chains as the grafts. The distribution and spacing of the grafts can be controlled by the reactivity ratios and feed composition of the monomer and macromonomer. nih.govnih.gov

Grafting-to: This technique involves attaching pre-synthesized polymer chains to a functionalized backbone. For instance, living poly(2-phenylethyl acrylate) chains could be prepared and then reacted with a polymer backbone containing reactive functional groups. This method is often limited by the steric hindrance of attaching large polymer chains to a backbone. nih.gov

While the general methodologies for creating graft copolymers are well-established and applicable to a wide range of monomers including acrylates, specific examples detailing the synthesis of graft copolymers with poly(2-phenylethyl acrylate) side chains are not prominently featured in the readily available scientific literature. However, the synthesis of graft copolymers based on other acrylates, such as poly(2-methoxyethyl acrylate), has been successfully demonstrated using a combination of RAFT and ATRP, which could be adapted for 2-phenylethyl acrylate. nih.gov

Optically Active Polymer Synthesis from Enantiomeric Monomers

The synthesis of optically active polymers is of significant interest due to their potential applications in chiral separation, asymmetric catalysis, and chiroptical materials. Optically active poly(2-phenylethyl acrylate) can be synthesized from its enantiomerically pure monomers, (S)-phenylethyl acrylate and (R)-phenylethyl acrylate. nih.gov

A key method for achieving this is through controlled radical polymerization techniques that preserve the stereochemistry of the monomer during polymerization. Copper(0) wire-catalyzed single electron transfer-living radical polymerization (SET-LRP) has been successfully employed for the synthesis of optically active polymers from these enantiomeric monomers. nih.gov

The SET-LRP method offers several advantages for this purpose:

It allows for a rapid polymerization rate while maintaining excellent control over the polymer's molecular weight and polydispersity. nih.gov

The polymerization proceeds with first-order kinetics at various targeted degrees of polymerization. nih.gov

Crucially, the stereocenter in the phenylethyl group of the monomer is not affected by the radical polymerization process, leading to the formation of optically active polymers.

Circular dichroism (CD) spectroscopy is a key technique used to confirm the optical activity of the resulting polymers. Poly((S)-phenylethyl acrylate) and poly((R)-phenylethyl acrylate) synthesized via SET-LRP exhibit mirrored CD spectra, confirming that the chirality of the monomers is transferred to the polymer chains. nih.gov This demonstrates that SET-LRP is a feasible and effective platform for designing and developing optically active polymers from enantiomeric acrylate monomers like 2-phenylethyl acrylate. nih.gov

Polymer Characteristics and Material Properties of Poly 2 Propenoic Acid, 2 Phenylethyl Ester and Its Copolymers

Macromolecular Structure and Architecture Characterization

The physical and mechanical properties of poly(2-phenylethyl acrylate) are fundamentally dictated by its macromolecular structure. A detailed characterization of its molecular weight, chain structure, and, in the case of copolymers, monomer arrangement is essential for understanding and predicting its behavior.

Molecular Weight Distribution and Polydispersity Analysis

The molecular weight and its distribution are critical parameters for polymers, influencing properties such as viscosity, mechanical strength, and processability. For poly(2-phenylethyl acrylate) and its copolymers, these characteristics are primarily determined using Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC). lcms.czresearchgate.net This technique separates polymer chains based on their hydrodynamic volume, allowing for the calculation of the number-average molecular weight (M̄n), weight-average molecular weight (M̄w), and the Polydispersity Index (PDI = M̄w/M̄n). researchgate.net

The PDI value provides insight into the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution of chain lengths. For instance, in the free radical polymerization of related acrylic monomers, polydispersity values can suggest the prevalence of specific chain termination mechanisms, such as disproportionation or combination. researchgate.net Anionic polymerization methods, in contrast, can produce polymers with relatively narrow molecular weight distributions. researchgate.net

Table 1: Example Molecular Weight Data for a Related Acrylic Polymer

| Parameter | Description | Example Value |

|---|---|---|

| M̄n | Number-Average Molecular Weight | 1.55 × 10³ g/mol |

| M̄w | Weight-Average Molecular Weight | 8.39 × 10³ g/mol |

| PDI (M̄w/M̄n) | Polydispersity Index | 5.42 |

Note: Data presented is for poly(4-cyanophenyl acrylate) as a representative example of a substituted polyacrylate characterized by GPC researchgate.net.

Chain-End Functionality and Microstructure

The nature of the groups at the ends of the polymer chains (chain-end functionality) and the three-dimensional arrangement of the monomer units along the chain (microstructure) are crucial for tailoring polymer properties. Reversible deactivation radical polymerization (RDRP) techniques allow for the synthesis of polymers with labile end groups that can be exploited in post-polymerization reactions to introduce specific functionalities. mdpi.com

Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are powerful tools for confirming the chemical structure and success of chain-end functionalization. researchgate.net For instance, NMR spectroscopy can verify the presence of a single functional group at the chain terminus, indicating a well-controlled initiation process. researchgate.net

Microstructure, specifically the tacticity (the stereochemical arrangement of adjacent chiral centers), significantly influences the physical properties of the polymer, including its glass transition temperature and crystallinity. High-resolution NMR spectroscopy is the most common method for determining the microtacticity of polyacrylates. researchgate.netiupac.org For many polymethacrylates and polyacrylates synthesized via free-radical polymerization, a predominantly syndiotactic structure is observed. researchgate.net

Monomer Sequence Distribution in Copolymers

When 2-phenylethyl acrylate (B77674) is copolymerized with one or more different monomers, the sequence in which the monomer units are arranged along the polymer chain has a profound impact on the final properties of the material. sapub.org The monomer sequence distribution can range from random to alternating or blocky, depending on the polymerization method and the relative reactivity of the comonomers. sapub.org

The composition of the resulting copolymer is typically determined using ¹H-NMR analysis. researchgate.net From this, the monomer reactivity ratios can be calculated using methods like the Fineman-Ross or Kelen-Tudos equations. researchgate.net These ratios predict the sequence distribution; for example, a product of the reactivity ratios (r₁r₂) that is less than one suggests the formation of a copolymer with a predominantly random distribution of monomer units. sapub.org Advanced controlled/living polymerization techniques can provide more precise control, enabling the synthesis of copolymers with specific sequence distributions, such as partitioned multiblock or tapered block structures. rsc.org The distribution of monomer units is known to significantly affect the thermal behavior of copolymers. researchgate.net

Thermal Properties and Stability

The response of poly(2-phenylethyl acrylate) to changes in temperature is a key aspect of its material profile, defining its application range and processing conditions. The primary characteristics in this regard are its glass transition temperature and its thermal degradation behavior.

Glass Transition Temperature (Tg) Analysis

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state. This is a critical property for determining the service temperature of the material. The Tg of poly(2-phenylethyl acrylate) is reported to be -3°C. polysciences.com

The Tg is not a fixed value and can be influenced by several factors, including molecular weight, molecular weight distribution, tacticity, and the method of measurement. sigmaaldrich.comsigmaaldrich.com For polyacrylates, the structure of the ester side chain plays a significant role. Increasing the length of a linear alkyl side chain generally decreases the Tg up to a certain point, after which side-chain crystallization can cause it to increase again. nist.gov The presence of the bulky, aromatic phenylethyl group in PPEA influences its specific Tg value compared to other polyacrylates. In copolymers, the Tg can be tuned by adjusting the type and ratio of the comonomers. researchgate.net

Table 2: Glass Transition Temperatures of Poly(2-phenylethyl acrylate) and Structurally Related Polyacrylates

| Polymer | Repeating Unit | Tg (°C) |

|---|---|---|

| Poly(2-phenylethyl acrylate) | -[CH₂-CH(COOCH₂CH₂Ph)]- | -3 polysciences.com |

| Poly(ethyl acrylate) | -[CH₂-CH(COOCH₂CH₃)]- | -23 scribd.com |

| Poly(benzyl acrylate) | -[CH₂-CH(COOCH₂Ph)]- | 4 scribd.com |

| Poly(phenoxyethyl acrylate) | -[CH₂-CH(COOCH₂CH₂OPh)]- | 6 scribd.com |

Note: Ph represents a phenyl group. Values can vary based on measurement conditions and polymer characteristics sigmaaldrich.comsigmaaldrich.com.

Thermal Degradation Behavior

Thermal degradation involves chemical changes in a polymer at elevated temperatures, which ultimately limit its processing and application ceiling. wikipedia.org The thermal stability of poly(2-phenylethyl acrylate) and its copolymers is typically evaluated using Thermogravimetric Analysis (TGA). researchgate.net This technique monitors the mass of a sample as a function of temperature, revealing the onset and pattern of decomposition.

Studies on similar polyacrylates, such as poly(2-ethyl hexyl acrylate), show that thermal degradation under an inert atmosphere can be a complex, multi-step process. mdpi.comnih.gov The degradation of poly(alkyl acrylates) often proceeds in two stages, which may correspond to different depolymerization mechanisms, such as random chain scission and reactions initiated at the chain ends. mdpi.com The presence of different monomer units in a copolymer can lead to distinct degradation steps, reflecting the independent decomposition of the different components of the polymer chain. researchgate.net The analysis of TGA data at various heating rates allows for the calculation of kinetic parameters, such as the activation energy of degradation, providing deeper insight into the material's stability. mdpi.comnih.gov

Influence of Aromatic Moieties on Thermal Stability

The presence of aromatic moieties, such as the phenyl group in the 2-phenylethyl ester side chain of poly(2-propenoic acid, 2-phenylethyl ester), also known as poly(2-phenylethyl acrylate) (PPEA), significantly enhances the thermal stability of the polymer. polysciences.com This improvement is attributed to the inherent rigidity and high dissociation energy of the aromatic ring. The bulky phenylethyl group can increase the steric hindrance along the polymer backbone, which in turn restricts segmental motion and raises the energy required to initiate chain scission and depolymerization, the primary mechanisms of thermal degradation in polyacrylates.

In comparison to polyacrylates with linear alkyl side chains, the aromatic group in PPEA contributes to stronger intermolecular interactions, including π-π stacking, which further increases the thermal energy needed to break down the polymer structure. For instance, studies on the thermal degradation of various poly(alkyl methacrylates) show that the degradation products and stability are highly dependent on the structure of the ester side group. researchgate.net While direct comparative data for PPEA is limited in the provided context, the principle holds that aromatic functionalities generally lead to enhanced thermal stability and impact resistance in polymer systems. polysciences.com The degradation of polyacrylates often proceeds through radical reactions, and the phenyl group can act as a radical scavenger to some extent, further stabilizing the polymer matrix at elevated temperatures. nih.gov

Optical and Chiroptical Properties

The refractive index is a critical optical property, and for poly(2-phenylethyl acrylate), it is significantly influenced by the presence of the aromatic side chain. The monomer, this compound, has a reported refractive index of approximately 1.509 to 1.51. polysciences.com Upon polymerization, the refractive index is expected to be similar or slightly higher. For comparison, the closely related polymer, poly(2-phenylethyl methacrylate), has a refractive index (nD20) of 1.5592. scipoly.comscipoly.com The high electron density of the phenyl ring contributes to a higher molar refractivity compared to aliphatic analogues, resulting in these relatively high refractive index values. This property makes polymers containing phenylethyl groups suitable for applications in optical coatings and specialty resins where high clarity and specific refractive properties are desired. polysciences.com

Table 1: Refractive Index of 2-Phenylethyl Acrylate and Related Compounds

| Compound | Refractive Index (nD20) | Source |

|---|---|---|

| This compound (monomer) | 1.509 | polysciences.com |

| This compound (monomer) | 1.51 | |

| Poly(2-phenylethyl methacrylate) (polymer) | 1.5592 | scipoly.comscipoly.com |

The 2-phenylethyl ester monomer is known to be UV absorbing. specialchem.com This characteristic is directly attributable to the phenyl group in its structure. The π-electron system of the benzene (B151609) ring undergoes π → π* electronic transitions upon absorption of ultraviolet radiation. Aromatic compounds typically exhibit strong absorption bands in the UV region of the electromagnetic spectrum. For polymers like poly(methyl methacrylate) (PMMA), UV irradiation can induce the formation of unsaturated centers in the polymer chain, which alters its UV absorption profile. biointerfaceresearch.com In the case of poly(2-phenylethyl acrylate), the inherent aromaticity provides intrinsic UV absorption properties, which can be useful for applications requiring UV shielding or for use in UV-curable resins. polysciences.com The absorption spectrum would be expected to show characteristic peaks for the phenyl chromophore, generally below 300 nm. researchgate.net

Circular dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules and polymers. nih.gov It measures the differential absorption of left- and right-circularly polarized light. acs.org While the this compound monomer is achiral, optical activity can be induced in its copolymers by incorporating chiral monomers or by creating a supramolecular structure with a preferred helical sense. umons.ac.be

For example, studies on other block copolymers have shown that introducing chiral side chains can induce the formation of a helical secondary structure, which can be confirmed by CD spectroscopy. nsf.gov If 2-phenylethyl acrylate were copolymerized with a chiral monomer, the resulting polymer could exhibit a CD signal. The signal would arise not from the phenylethyl acrylate units themselves, but from their spatial arrangement within the chiral macromolecular environment. The bulky phenylethyl groups would be forced into a specific, ordered conformation by the chiral centers, leading to a helical or twisted structure that interacts with circularly polarized light. nsf.govannualreviews.org This approach allows for the creation of chiroptical materials from largely achiral building blocks, where the chirality is expressed at a macromolecular or supramolecular level. umons.ac.be

Morphological Features and Self-Assembly

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can self-assemble in selective solvents to form various nanostructures, most commonly micelles. whiterose.ac.uk A block copolymer containing a hydrophobic poly(2-phenylethyl acrylate) (PPEA) block and a hydrophilic block, such as poly(ethylene oxide) (PEO) or poly(acrylic acid) (PAA), would be expected to form core-shell micelles in an aqueous environment.

In this scenario, the water-insoluble, aromatic PPEA blocks would aggregate to form the core of the micelle, minimizing their contact with the aqueous solvent. instras.com The hydrophilic blocks would form a solvated corona, stabilizing the micellar structure in the solution. mdpi.com The formation and morphology of these aggregates—which can range from spheres to cylinders (worms) and vesicles—are governed by factors such as the relative volume fractions of the blocks, the polymer concentration, and the specific solvent used. whiterose.ac.uk The aromatic and hydrophobic nature of the 2-phenylethyl acrylate monomer is a key driver for this self-assembly process in aqueous media. specialchem.com This behavior is fundamental to the use of such block copolymers in fields like drug delivery and nanolithography, where well-defined nanoscale structures are required. instras.commdpi.com

Nanostructured Thermosets from Block Copolymers

The integration of block copolymers into thermosetting resins offers a powerful strategy for the creation of nanostructured thermosets. This approach leverages the self-assembly of block copolymers to introduce ordered nanoscale morphologies within the crosslinked polymer matrix, leading to materials with enhanced mechanical and thermal properties. The use of block copolymers containing poly(this compound), also known as poly(2-phenylethyl acrylate) (PPEA), provides a pathway to nanostructured thermosets with unique characteristics derived from the properties of the PPEA block.

The formation of nanostructures in these systems is governed by the interplay of thermodynamics and kinetics. The block copolymer, composed of at least one block that is miscible with the prepolymer resin and another that is immiscible, will self-assemble into various morphologies (e.g., spheres, cylinders, lamellae) depending on the block volume fractions and the segregation strength between the blocks. As the thermoset cures, this morphology can be locked in place, resulting in a durable nanostructured material. The miscibility of the constituent blocks with the epoxy resin before and after curing is a critical factor in the final morphology.

Research in this area has explored the use of various block copolymers to structure thermosets. For instance, amphiphilic block copolymers can create well-defined, dispersed spherical domains within a thermoset blend, with the morphology being tunable by adjusting the block copolymer content. The principles observed in systems like poly(styrene-b-1,2-butadiene) or poly(ethylene oxide)-b-poly(propylene oxide) can be extended to PPEA-containing block copolymers.

Consider a hypothetical amphiphilic diblock copolymer, poly(2-phenylethyl acrylate)-block-poly(ethylene oxide) (PPEA-b-PEO), for structuring an epoxy thermoset. The PPEA block, being more hydrophobic, would be expected to be less miscible with a polar epoxy resin compared to the hydrophilic PEO block. This difference in miscibility drives the self-assembly process.

Morphological Control and Characterization

The morphology of the resulting thermoset is highly dependent on the composition of the block copolymer and its concentration within the resin. Small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) are powerful techniques to characterize these nanostructures.

For a PPEA-b-PEO copolymer in an epoxy resin, the PEO block would likely be miscible with the uncured epoxy, while the PPEA block would phase separate. Upon curing, this phase separation becomes permanent. The table below illustrates the expected morphologies and domain sizes for varying block copolymer compositions.

| PPEA wt% in PPEA-b-PEO | PEO wt% in PPEA-b-PEO | Morphology | Domain Size (nm) |

| 70 | 30 | Spherical (PEO) | 15-25 |

| 60 | 40 | Cylindrical (PEO) | 20-30 |

| 50 | 50 | Lamellar | 25-35 |

| 40 | 60 | Cylindrical (PPEA) | 20-30 |

| 30 | 70 | Spherical (PPEA) | 15-25 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Impact on Thermomechanical Properties

The introduction of a nanostructured phase significantly impacts the thermomechanical properties of the thermoset. The presence of a soft, rubbery phase, such as PPEA, within a rigid epoxy matrix can lead to an increase in fracture toughness without a significant compromise in the glass transition temperature (Tg) or modulus.

Dynamic mechanical analysis (DMA) can be used to probe the viscoelastic properties of these materials. The storage modulus, loss modulus, and tan delta provide insights into the material's stiffness, energy dissipation, and glass transition behavior.

The following table presents hypothetical data on the mechanical properties of an epoxy thermoset modified with different concentrations of a PPEA-b-PEO (60:40 wt%) block copolymer.

| Block Copolymer (wt%) | Storage Modulus at 25°C (GPa) | Glass Transition Temp (°C) | Fracture Toughness (MPa·m¹/²) |

| 0 | 3.1 | 155 | 0.6 |

| 5 | 2.9 | 152 | 1.2 |

| 10 | 2.7 | 150 | 1.8 |

| 15 | 2.5 | 148 | 2.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data illustrates a clear trend: as the concentration of the block copolymer increases, the fracture toughness of the thermoset is significantly enhanced. This is attributed to the energy dissipation mechanisms provided by the nanoscale PPEA domains. The slight decrease in storage modulus and glass transition temperature is a typical trade-off for the enhanced toughness.

The formation of nanostructures in thermosets through the self-assembly of block copolymers like PPEA-b-PEO follows mechanisms that can be a combination of self-assembly and reaction-induced microphase separation. researchgate.net The final morphology is a result of the complex interplay between the initial self-assembled structure of the block copolymer in the monomer and the phase separation that occurs as the curing reaction proceeds.

Toxicological Implications and Environmental Fate of 2 Propenoic Acid, 2 Phenylethyl Ester

Mechanisms of Biological Interaction and Toxicity

The toxicity of acrylate (B77674) esters is multifaceted, involving interactions at the cellular level, reactions with biological molecules, and metabolic processes that can either detoxify the compound or create more harmful byproducts.

Membrane-Mediated Effects and Cellular Interactions

The biological activity of acrylate and methacrylate (B99206) esters is often mediated by their interaction with cell membranes. scispace.com Studies have shown that the toxicity of these esters can be related to their physical properties, which govern how they interact with the lipid bilayer of cell membranes. scispace.com The mechanism of action is considered to be relatively nonspecific and membrane-mediated. scispace.com

For many acrylates, properties like lipophilicity and molecular volume are key determinants of their hemolytic activity, which is used as an in vitro measure of membrane damage. scispace.com Research on a series of acrylate and methacrylate esters revealed a high correlation between their physical properties and their ability to cause hemolysis. scispace.com This suggests that the initial toxic event for compounds like phenethyl acrylate involves disruption of cell membrane integrity. While direct studies on phenethyl acrylate's membrane effects are not detailed, the general mechanism for acrylates points to membrane disruption as a primary mode of action.

Michael-Type Addition Reactions with Endogenous Nucleophiles (e.g., Glutathione (B108866), Proteins)

A critical mechanism underlying the toxicity of acrylate esters is their ability to act as Michael acceptors. researchgate.netnih.gov The α,β-unsaturated carbonyl structure of phenethyl acrylate makes it electrophilic and susceptible to covalent reaction with endogenous nucleophiles, most notably the sulfhydryl group of glutathione (GSH) and cysteine residues in proteins. researchgate.netnih.gov This reaction, a Michael-type addition, can lead to the depletion of cellular glutathione, a key antioxidant, rendering cells more vulnerable to oxidative stress. nih.gov

The reactivity of acrylates in these addition reactions is influenced by their chemical structure. nih.gov Key factors include:

α-Substitution: The presence of a methyl group on the α-carbon (as in methacrylates) decreases the electrophilic reactivity compared to the corresponding acrylates. nih.gov

Alcohol Moiety: The size of the alcohol group can moderately affect the reaction rate with GSH. nih.gov

Studies comparing various acrylate esters have demonstrated a clear structure-activity relationship for their reaction with GSH. nih.gov Acrylates are generally more reactive than methacrylates. nih.gov This reactivity with crucial cellular nucleophiles is a significant pathway for toxicity, leading to the disruption of protein function and the depletion of protective molecules like GSH. researchgate.netnih.gov The reaction is a form of chemoavailability, characterizing the likelihood of these esters to form covalent bonds with thiol sites in peptides and proteins. researchgate.net

Biotransformation Pathways (e.g., Enzymatic Hydrolysis, Oxidation)

Once in the body, phenethyl acrylate is subject to several biotransformation pathways. The primary routes of metabolism for acrylate esters are enzymatic hydrolysis and conjugation with glutathione.

Glutathione Conjugation: As mentioned previously, phenethyl acrylate can be conjugated with GSH. This can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This process leads to the formation of mercapturic acid derivatives, which are then excreted in the urine. nih.gov For example, studies on ethyl acrylate showed that its metabolites included mercapturic acids. nih.gov

Oxidation: The breakdown products of hydrolysis can undergo further metabolism. Phenethyl alcohol can be oxidized to its corresponding aldehyde and then to a carboxylic acid. Acrylic acid can be further metabolized, with studies on ethyl acrylate showing that a significant portion is exhaled as carbon dioxide (CO2), indicating entry into intermediary metabolism. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Acrylate Toxicology

QSAR models are valuable computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.govnih.gov These models have been extensively applied to acrylate and methacrylate esters to understand and predict their toxicity. nih.govnih.gov

Correlation of Structural Features with Toxicological Profiles

QSAR studies have identified several structural and physicochemical features of acrylate monomers that are crucial in determining their cytotoxicity. nih.govnih.gov These models establish a mathematical relationship between a molecule's properties and its toxicological effects.

Key descriptors found to correlate with acrylate toxicity include:

Lipophilicity (log P): This parameter, which describes a compound's solubility in fats versus water, often shows a relationship with toxicity. For many (meth)acrylates, a parabolic, rather than linear, relationship exists between log P and toxicity, indicating an optimal lipophilicity for biological activity. nih.gov

Electronic Properties: The electronic character of the α,β-unsaturated system is critical. NMR chemical shifts of the β-carbon (δCβ) have been used as a descriptor for the electrophilicity of the molecule. A higher δCβ value, indicating greater electrophilicity, generally correlates with higher toxicity. nih.gov

Steric Factors: The size and shape of the ester group can influence how the molecule interacts with biological targets and metabolic enzymes. scispace.com

These models have proven to be highly predictive and help in understanding the structural factors responsible for the higher cytotoxicity of certain monomers. nih.gov

Comparative Analysis with Related Acrylate and Methacrylate Esters

Comparative analyses and QSAR studies consistently show distinct differences in the toxicological profiles of acrylates and their corresponding methacrylate esters. nih.govrsc.org

Generally, acrylates are more toxic and reactive than methacrylates . nih.govrsc.org This is primarily attributed to the presence of the α-methyl group in methacrylates, which reduces their electrophilic reactivity in Michael addition reactions. nih.gov

The toxicity within the acrylate series also varies depending on the alcohol ester group. Studies have shown that aquatic toxicity can decrease as the compound becomes more lipophilic (e.g., toxicity decreases in the order of acrylic acid > methyl acrylate > ethyl acrylate > butyl acrylate). rsc.org However, other studies focusing on acute toxicity in mammals have sometimes correlated higher toxicity with greater water solubility. scispace.com For instance, early research suggested methyl acrylate was more acutely toxic than ethyl and n-butyl esters. scispace.com

The table below summarizes the acute toxicity of several common acrylate and methacrylate esters, illustrating these comparative differences.

| Compound | LD₅₀ Oral (rats, mg/kg) | LD₅₀ Dermal (rabbits, mg/kg) | LC₅₀ Inhalation (rats, ppm, 4h) |

|---|---|---|---|

| Methyl Acrylate | 277 | 1243 | 1350 |

| Ethyl Acrylate | 800 | 1834 | 2180 |

| n-Butyl Acrylate | 3730 | 2000 | 2730 |

| Methyl Methacrylate | 7872 | >5000 | 7093 |

| Ethyl Methacrylate | 13710 | >5000 | - |

| n-Butyl Methacrylate | 16160 | >5000 | - |

Data adapted from various toxicological studies for illustrative comparison.

This comparative data underscores the utility of QSAR in classifying acrylates. Some models classify acrylates as electrophiles, while methacrylates may act more as ester narcotics, indicating different primary mechanisms of toxicity. nih.gov This distinction is vital for accurate hazard assessment of compounds like phenethyl acrylate within the broader class of acrylic monomers.

Environmental Transport and Degradation Pathways

The environmental fate of 2-Propenoic acid, 2-phenylethyl ester, also known as phenethyl acrylate, is governed by its movement through air, water, and soil, and its breakdown through various chemical and biological mechanisms. Like other acrylate esters, its structure, which contains a reactive carbon-carbon double bond and a hydrolysable ester linkage, dictates its environmental behavior.

Photochemical Degradation Mechanisms

The reaction is initiated by the addition of an OH radical across the carbon-carbon double bond of the acrylate moiety, as this is more energetically favorable than hydrogen abstraction. nih.gov This initial reaction leads to the formation of radical adducts, which then undergo further reactions with atmospheric oxygen (O₂), leading to the formation of various oxygenated products and eventual mineralization.

The atmospheric lifetime of an organic compound is a critical parameter in assessing its potential for long-range transport. For ethyl acrylate, the calculated atmospheric lifetime determined by OH radical reactions is approximately 16.2 hours at 298 K. nih.gov It is anticipated that phenethyl acrylate would have a similarly short atmospheric lifetime, preventing significant accumulation or long-range transport in the atmosphere. Research indicates that the reaction activity may increase with electron-donating substitutions on the ester group, which could influence the precise lifetime of phenethyl acrylate compared to its simpler analogs. nih.gov Recent studies have also noted the spontaneous formation of OH radicals at the air-water interface of aqueous droplets, even in the dark, which could represent another, previously unrecognized, contribution to aqueous-phase oxidation in the atmosphere. uci.edunih.gov

Table 1: Estimated Atmospheric Lifetime of Acrylate Esters due to Reaction with OH Radicals This table presents data for analogous compounds to infer the potential behavior of this compound.

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| Ethyl Acrylate | 1.71 × 10⁻¹² exp(805.42/T) | ~16.2 hours | nih.gov |

| Methyl Acrylate | Discussed as related compound | Not specified | nih.gov |

| Butyl Acrylate | Discussed as related compound | Not specified | nih.gov |

Chemical Degradation Processes (e.g., Hydrolytic, Reductive, Oxidative)

In aquatic and soil environments, phenethyl acrylate is subject to several chemical degradation processes.

Hydrolytic Degradation: The ester linkage in phenethyl acrylate is susceptible to hydrolysis, which would break the molecule down into acrylic acid and 2-phenylethanol (B73330). nih.gov This reaction can be catalyzed by both acids and bases, though studies on related acrylate esters show that base-catalyzed hydrolysis is generally more significant. nih.gov The rate of hydrolysis for acrylate esters is influenced by the structure of the alcohol group. nih.govnih.gov While specific rate constants for phenethyl acrylate are not available, data for other acrylates suggest that hydrolysis occurs, although the rates under neutral environmental pH conditions may be slow. nih.gov

Oxidative Degradation: Besides photochemical oxidation in the atmosphere, phenethyl acrylate can be oxidized in water and soil. Oxidants such as ozone can react with the C=C double bond, leading to cleavage of the molecule. nih.gov Studies on polyacrylates have shown that oxidative degradation can also be initiated by the attack of molecular oxygen at tertiary carbon atoms on the polymer backbone, forming hydroperoxides that subsequently decompose. sci-hub.box This leads to chain scission and the formation of smaller, volatile products like carbon dioxide, water, and smaller esters and alcohols. sci-hub.box

Reductive Degradation: Information regarding the reductive degradation of phenethyl acrylate is limited. In anoxic or anaerobic environments, reductive processes can occur, but hydrolysis and biodegradation are typically the more dominant transformation pathways for this class of compounds.

Table 2: Base-Catalyzed Hydrolysis Data for Various Acrylate Esters This table presents data for analogous compounds to infer the potential behavior of this compound.

| Compound | Condition | Finding | Reference |

|---|---|---|---|

| Acrylate and Methacrylate Esters | Alkaline | More highly hydrolyzed with a base than with an acid; rate constants are considerably small at 20°C or 30°C. | nih.gov |

| Polyacrylates | Not specified | Partial hydrolysis of ester side chains is a method used to install carboxylic acids for further degradation. | nih.gov |

| Ethyl Acrylate | In vitro (Carboxylesterase) | Enzymatic hydrolysis is a key detoxification mechanism. | nih.gov |

Biological Degradation and Biodegradability Studies (e.g., Aerobic and Anaerobic)

Biodegradation is a crucial process for the ultimate removal of phenethyl acrylate from the environment. The process is typically initiated by enzymatic activity that targets the ester bond. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, microorganisms are expected to readily degrade phenethyl acrylate. The initial step is the enzymatic hydrolysis of the ester bond by esterases or cutinases, yielding acrylic acid and 2-phenylethanol. nih.gov Both of these breakdown products are known to be readily biodegradable by a wide range of environmental microorganisms. Acrylic acid is metabolized through common cellular pathways, and 2-phenylethanol is degraded via oxidation of the alcohol group. Studies on related compounds like butyl acrylate show that bacteria can effectively use them as a growth substrate. icm.edu.pl

Anaerobic Degradation: In the absence of oxygen, anaerobic degradation proceeds through a series of steps mediated by different microbial consortia: hydrolysis, acidogenesis, acetogenesis, and methanogenesis. nih.gov The initial hydrolysis step, breaking the ester bond, would be similar to the aerobic pathway. The resulting acrylic acid and 2-phenylethanol would then be fermented to simpler organic acids, hydrogen, and carbon dioxide, which are subsequently converted to methane (B114726) and carbon dioxide by methanogenic archaea. nih.govresearchgate.netnih.gov Studies on acrylamide (B121943) have demonstrated that microbial populations in natural sediments are capable of degradation under both aerobic and anaerobic conditions. researchgate.net

Table 3: Summary of Biodegradability Data for Related Acrylate Compounds This table presents data for analogous compounds to infer the potential behavior of this compound.

| Compound/Material | Condition | Finding | Reference |

|---|---|---|---|

| Butyl Acrylate | Aerobic | Classified as easily biodegradable; effectively used as a growth substrate by selected bacteria. | icm.edu.pl |

| Poly(ethyl acrylate) (PEA) | Aerobic (Enzymatic) | Cutinase from Humicola insolens can degrade PEA by hydrolyzing ester bonds. | nih.gov |

| Acrylamide | Aerobic & Anaerobic | Efficiently removed from canal water and sediment slurries by natural microbial populations. | researchgate.net |

| Polyurethane Acrylate Blends | Aerobic (Fungal) | Biodegradation by Chaetomium globosum fungus was observed, targeting ester and urethane (B1682113) groups. | researchgate.net |

Risk Assessment and Environmental Impact Evaluation Frameworks

Evaluating the environmental risk of chemicals like phenethyl acrylate involves standardized frameworks that integrate data on chemical properties, environmental fate, and ecological toxicity. epa.govepa.gov These frameworks are designed to characterize the nature and likelihood of adverse effects on ecosystems resulting from chemical exposure.

A common approach, such as the one used by the U.S. Environmental Protection Agency (EPA) and other international bodies, involves a multi-step process. epa.govepa.govcanada.ca

Problem Formulation: This initial stage defines the scope of the assessment. It identifies the stressor (phenethyl acrylate), the ecosystems and assessment endpoints of concern (e.g., survival of aquatic invertebrates, fish reproduction), and develops a conceptual model that links the chemical's release to potential ecological effects.

Analysis Phase (Exposure and Effects Assessment):

Exposure Assessment: This involves determining the environmental concentration of the chemical. It considers release sources, transport pathways (air, water, soil), and degradation rates (photochemical, chemical, biological) to predict the concentration to which organisms will be exposed (Predicted Environmental Concentration or PEC).

Effects Assessment (Hazard Characterization): This step evaluates the inherent toxicity of the chemical to representative organisms from different trophic levels (e.g., algae, invertebrates, fish). It establishes a concentration below which adverse effects are unlikely to occur (Predicted No-Effect Concentration or PNEC). For acrylates, this often involves evaluating endpoints related to irritation or systemic toxicity. nih.govepa.gov

Risk Characterization: This final phase integrates the exposure and effects assessments. The risk is often quantified by calculating a Risk Quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). An RQ value greater than 1 suggests a potential for adverse ecological effects, which may trigger a need for risk management measures or more detailed assessment.

Frameworks like Canada's Ecological Risk Classification of Organic Substances (ERC) use multiple metrics for both hazard and exposure to classify substances based on their potential for ecological risk. canada.ca For the Acrylates and Methacrylates Group, this approach has classified substances based on properties like mode of toxic action, chemical reactivity, and bioavailability, resulting in classifications ranging from low to moderate potential for ecological risk. canada.ca

Table 4: General Framework for Ecological Risk Assessment

| Phase | Objective | Key Activities | Reference |

|---|---|---|---|

| Problem Formulation | Define assessment goals and scope. | Identify stressor, environment, and endpoints. Develop conceptual model. | epa.govepa.gov |

| Analysis (Exposure Assessment) | Quantify environmental concentrations. | Analyze sources, fate, transport, and degradation. Calculate Predicted Environmental Concentration (PEC). | epa.govcanada.ca |

| Analysis (Effects Assessment) | Characterize ecological toxicity. | Conduct toxicity tests on relevant species. Determine Predicted No-Effect Concentration (PNEC). | epa.govcanada.ca |

| Risk Characterization | Integrate exposure and effects data to estimate risk. | Calculate Risk Quotient (PEC/PNEC). Describe nature and magnitude of risk, including uncertainties. | epa.govcanada.ca |

Computational and Theoretical Investigations of 2 Propenoic Acid, 2 Phenylethyl Ester and Its Polymers

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable techniques for exploring the structure-property relationships of polymers like PPEA. These methods allow for the investigation of molecular arrangements and dynamic behavior that govern macroscopic properties.

Atomistic molecular dynamics (MD) simulations are a primary tool for studying acrylic polymers. nih.gov In this approach, a polymer system is represented by a collection of atoms interacting through a defined force field. The force field consists of mathematical functions and parameters that describe the potential energy of the system as a function of atomic coordinates, including terms for bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions. By solving Newton's equations of motion for each atom, MD simulations can track the trajectory of the system over time, providing a dynamic view of molecular behavior.

For PPEA, simulations can elucidate properties such as the glass transition temperature (Tg), mechanical stability, and interactions with other molecules or surfaces. For instance, simulations can model the absorption of small molecules, acting as pollutants or plasticizers, into thin films of the polymer. nih.gov Enhanced sampling methods within MD can be used to overcome the long timescales of polymer dynamics and explore phenomena like the diffusion of molecules within the polymer matrix. nih.gov These simulations can reveal how the aromatic, hydrophobic nature of the phenylethyl side group influences the polymer's morphology and its interactions with the environment. specialchem.comspecialchem.com

Dissipative particle dynamics (DPD) is another simulation technique that can be applied, particularly for studying the morphology and phase behavior of polymer blends containing PPEA. researchgate.net DPD uses a coarse-grained representation, where groups of atoms are lumped into single particles, allowing for the simulation of larger systems over longer timescales than atomistic MD. This approach is particularly useful for modeling the miscibility and interface properties of PPEA in blends with other polymers. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govresearchgate.netnih.gov These models establish a mathematical relationship between the chemical's properties (descriptors) and its observed activity, enabling the screening of new or untested compounds. bio-hpc.eumdpi.com For a monomer like 2-phenylethyl acrylate (B77674), QSAR can be a valuable tool for assessing potential risks, such as mutagenicity or skin sensitization, which are known concerns for acrylate compounds. bio-hpc.eu

The development of a QSAR model involves several key steps:

Data Set Collection : A set of structurally related compounds with known experimental activity data is compiled. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. mdpi.com

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model correlating the descriptors with the activity. mdpi.comnih.gov

Validation : The model's robustness and predictive power are rigorously tested using internal and external validation techniques. nih.gov

The predictive power of a QSAR model relies on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be broadly categorized.

Physicochemical Descriptors : These are derived from the 2D or 3D structure of the molecule and describe its physical and chemical properties. For 2-phenylethyl acrylate, relevant descriptors would include:

Topological Descriptors : These describe the connectivity of atoms in the molecule, such as branching indices and molecular shape indices.

Geometrical Descriptors : These relate to the 3D structure, including molecular surface area and volume.

Constitutional Descriptors : These include basic properties like molecular weight, atom counts, and functional group counts.

Hydrophobicity : The octanol-water partition coefficient (logP) is a key descriptor, particularly relevant for PEA due to its aromatic and ester functionalities, influencing its absorption and distribution in biological systems. nih.gov

Quantum Chemical Parameters : These descriptors are calculated using quantum mechanics methods like Density Functional Theory (DFT) and provide detailed information about the electronic properties of the molecule. nih.govbiolscigroup.us For PEA, these parameters are crucial for modeling its reactivity. Key quantum chemical descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital) : Relates to the molecule's ability to donate electrons. biolscigroup.us

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) : Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap : An indicator of molecular stability and reactivity.

Dipole Moment (μ) : Describes the polarity of the molecule. biolscigroup.us

Atomic Charges : Indicate the distribution of electron density and potential sites for electrostatic interactions.

Ionization Potential (IP) : The energy required to remove an electron, influencing susceptibility to oxidative processes. nih.gov

A QSAR study on the mutagenicity of acrylates, for example, might find that a combination of the LUMO energy (indicating susceptibility to nucleophilic attack) and hydrophobicity effectively predicts toxicological endpoints. bio-hpc.eu

Table 1: Example Physicochemical and Quantum Chemical Descriptors for QSAR Analysis of 2-Propenoic acid, 2-phenylethyl ester

| Descriptor Type | Descriptor Name | Relevance to PEA |

|---|---|---|

| Physicochemical | Molecular Weight | Basic property influencing diffusion and transport. |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting membrane permeability and bioavailability. nih.gov |